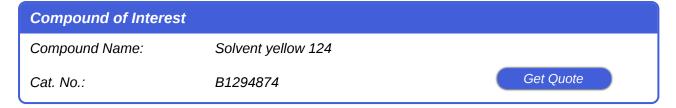


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In-Depth Technical Guide: Synthesis and Structural Characterization of Solvent Yellow 124

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural characterization of **Solvent Yellow 124** (C.I. 111155), a monoazo dye primarily used as a fuel marker. The document details a plausible synthetic pathway, outlines experimental protocols for its characterization, and presents key analytical data in a structured format.

Introduction

Solvent Yellow 124, with the IUPAC name N-ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]-4-phenyldiazenylaniline, is a synthetic dye recognized for its distinct yellow hue.[1] Its chemical formula is C22H31N3O2, and it has a molecular weight of 369.50 g/mol .[1][2] The presence of an azo group (-N=N-) is the primary chromophore responsible for its color.[1] This guide will delve into the chemical synthesis and the multifaceted structural analysis of this compound.

Synthesis of Solvent Yellow 124

The synthesis of **Solvent Yellow 124** is predicated on the foundational principles of azo dye chemistry, involving a two-step process: the diazotization of an aromatic amine followed by an azo coupling reaction with a suitable coupling component.

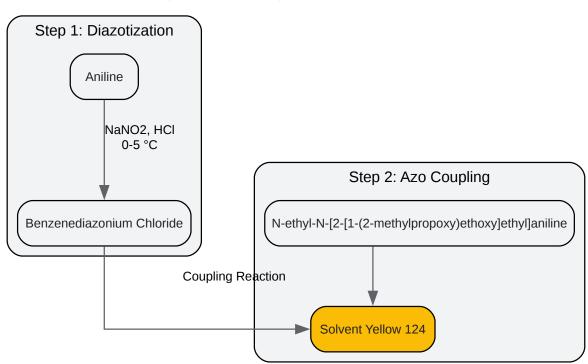
Plausible Synthetic Pathway

The synthesis commences with the diazotization of aniline to form a benzenediazonium salt.

This is followed by the electrophilic aromatic substitution reaction of the diazonium salt with the



coupling component, N-ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]aniline, to yield the final product, **Solvent Yellow 124**.



Synthesis Pathway of Solvent Yellow 124

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Caption: Plausible two-step synthesis of Solvent Yellow 124.

Experimental Protocol: Synthesis

Materials:

- Aniline
- Sodium Nitrite (NaNO2)
- Concentrated Hydrochloric Acid (HCl)
- N-ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]aniline



- Sodium Acetate
- Ice
- Ethanol

Procedure:

Step 1: Diazotization of Aniline

- In a beaker, dissolve aniline in a solution of concentrated hydrochloric acid and water.
- Cool the mixture to 0-5 °C in an ice bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite to the aniline solution while maintaining the temperature below 5 °C. Continuous stirring is crucial during this step.
- The completion of the diazotization can be checked using starch-iodide paper (a blue-violet color indicates excess nitrous acid). The resulting solution contains the benzenediazonium chloride.

Step 2: Azo Coupling

- In a separate beaker, dissolve N-ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]aniline in a suitable solvent, and cool it to 0-5 °C in an ice bath.
- Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring.
- Maintain the pH of the reaction mixture in the weakly acidic to neutral range by adding a buffer, such as sodium acetate, to facilitate the coupling reaction.
- Continue stirring the mixture in the ice bath for a period to ensure the completion of the reaction, which is indicated by the formation of a colored precipitate.

Step 3: Isolation and Purification

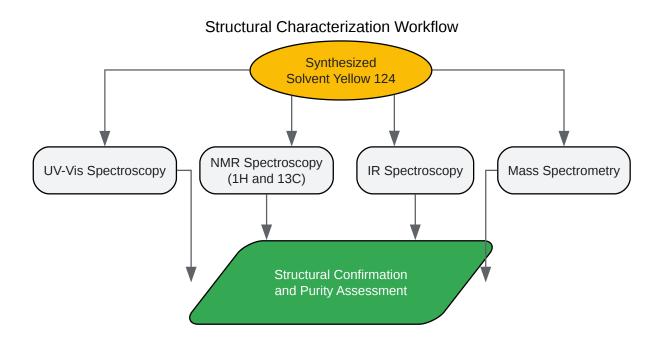
Collect the precipitated Solvent Yellow 124 by vacuum filtration.



- Wash the crude product with cold water to remove any unreacted salts and acids.
- Further purify the dye by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.
- Dry the purified product in a desiccator.

Structural Characterization

A combination of spectroscopic techniques is employed to confirm the structure and purity of the synthesized **Solvent Yellow 124**.



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Caption: Workflow for the structural analysis of Solvent Yellow 124.

Spectroscopic Data



Technique	Parameter	Observed Value/Expected Range
UV-Visible Spectroscopy	λmax	412 nm[1]
Mass Spectrometry	Molecular Ion Peak [M]+	m/z 369.5[1]
¹ H NMR Spectroscopy	Chemical Shifts (δ)	Expected ranges: Aromatic protons (6.5-8.0 ppm), -CH2-protons (3.5-4.5 ppm), -CH-protons (3.0-4.0 ppm), -CH3 protons (0.8-1.5 ppm)
¹³ C NMR Spectroscopy	Chemical Shifts (δ)	Expected ranges: Aromatic carbons (110-155 ppm), Alkyl carbons (10-75 ppm)
Infrared Spectroscopy	Vibrational Frequencies (cm ⁻¹)	Expected ranges: N=N stretch (1400-1450 cm ⁻¹), C-N stretch (1250-1350 cm ⁻¹), C-O stretch (1050-1150 cm ⁻¹), Aromatic C-H stretch (~3030 cm ⁻¹), Aliphatic C-H stretch (2850-2960 cm ⁻¹)

Note: Specific experimental NMR and IR spectra for **Solvent Yellow 124** are not readily available in the public domain. The provided ranges are based on the known structure and data from analogous compounds.

Experimental Protocols: Characterization

UV-Visible Spectroscopy

- Instrument: A standard double-beam UV-Vis spectrophotometer.
- Solvent: A suitable organic solvent in which Solvent Yellow 124 is soluble, such as ethanol
 or hexane.
- Procedure:



- Prepare a dilute solution of the synthesized **Solvent Yellow 124** in the chosen solvent.
- Record the absorption spectrum over a wavelength range of 200-800 nm.
- Identify the wavelength of maximum absorbance (λmax).

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- Solvent: A deuterated solvent in which the sample is soluble, such as deuterated chloroform (CDCl₃).
- Procedure:
 - Dissolve a small amount of the purified Solvent Yellow 124 in the deuterated solvent.
 - Acquire ¹H NMR and ¹³C NMR spectra.
 - Analyze the chemical shifts, integration (for ¹H NMR), and coupling patterns to confirm the presence of the different functional groups and the overall structure.

Infrared (IR) Spectroscopy

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate.
- Procedure:
 - Record the IR spectrum over the range of 4000-400 cm⁻¹.
 - Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the azo group (N=N), C-N bonds, C-O bonds, and aromatic and aliphatic C-H bonds.

Mass Spectrometry (MS)



- Instrument: A mass spectrometer, typically coupled with a suitable ionization source (e.g., Electron Ionization - EI).
- Procedure:
 - Introduce the sample into the mass spectrometer.
 - Obtain the mass spectrum, which will show the molecular ion peak corresponding to the molecular weight of Solvent Yellow 124.
 - Analyze the fragmentation pattern to gain further structural information. The fragmentation is expected to involve the cleavage of the azo linkage and loss of alkyl groups.[1]

Conclusion

This technical guide has outlined a plausible and detailed approach to the synthesis and structural characterization of **Solvent Yellow 124**. The synthesis relies on the well-established diazotization and azo coupling reactions. The structural integrity of the synthesized compound can be rigorously confirmed through a suite of spectroscopic techniques, including UV-Vis, NMR, IR, and Mass Spectrometry. The data and protocols presented herein serve as a valuable resource for researchers and professionals engaged in the study and application of azo dyes.

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